Piperonylic acid

Catalog No.
S575250
CAS No.
94-53-1
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonylic acid

CAS Number

94-53-1

Product Name

Piperonylic acid

IUPAC Name

1,3-benzodioxole-5-carboxylic acid

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)

InChI Key

VDVJGIYXDVPQLP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O

Synonyms

3,4-Dioxymethylenebenzoic Acid; 3,4-Methylenedioxybenzenecarboxylic Acid; 3,4-Methylenedioxybenzoic Acid; 5-Benzodioxolecarboxylic Acid; Benzo[d][1,3]dioxole-5-carboxylic Acid; Heliotropic acid; NSC 10072; NSC 119055; Protocatechuic Acid Methylene Et

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O

Piperonylic acid, also known as 2H-1,3-benzodioxole-5-carboxylic acid, is an organic compound characterized by its unique structure that includes a benzodioxole moiety and a carboxylic acid functional group. Its molecular formula is C₈H₆O₄, and it is primarily derived from the oxidation of piperic acid or piperonal. This compound is notable for its role in various

Studies suggest piperonylic acid might influence cellular processes by activating the epidermal growth factor receptor (EGFR) []. However, the exact mechanism requires further investigation [].

Modulating Plant Metabolism

PA acts as a selective inhibitor of the enzyme trans-cinnamate 4-hydroxylase (C4H) within the plant's phenylpropanoid pathway . This pathway is essential for producing various secondary metabolites, including lignin, pigments, and defense compounds. By inhibiting C4H, PA can alter the flow of precursors within the pathway, potentially leading to:

  • Increased production of specific metabolites: Studies suggest PA may influence the synthesis of salicylic acid and other defense compounds in plants .
  • Impacting plant growth and development: Research indicates PA can restrict plant growth by reducing shoot length, leaf area, and mineral content .

These findings highlight PA's potential as a tool for studying and manipulating plant metabolism, potentially leading to applications in agriculture and plant biotechnology.

Exploring Anti-Cancer Properties

Recent research is investigating the potential anti-cancer properties of PA, particularly in skin cancer. Studies suggest PA, when conjugated with specific dipeptides, exhibits cytotoxic activity against melanoma cell lines . These findings warrant further exploration to understand the underlying mechanisms and potential therapeutic applications of PA in cancer treatment.

Other Potential Applications

Preliminary research suggests PA may have other potential applications, including:

  • Antioxidant activity: Studies indicate PA possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress .
  • Antimicrobial activity: Some studies suggest PA may exhibit antimicrobial activity against certain bacteria and fungi, although further research is needed to confirm these findings .

  • Oxidative Cleavage: It can be produced through the oxidation of piperic acid using strong oxidizers like potassium permanganate or ozone. This reaction results in the cleavage of double bonds, yielding various products, including piperonal .
  • Reduction Reactions: When reduced with sodium amalgam, piperonylic acid can form dihydropiperic acids, which may further react to yield tetrahydropiperic acid .
  • Inhibition Mechanisms: Piperonylic acid acts as a mixed-type inhibitor of tyrosinase, an important enzyme in melanin biosynthesis. Its inhibitory effects are characterized by reversible interactions with the enzyme .

Piperonylic acid exhibits various biological activities:

  • Plant Growth Regulation: Research indicates that it inhibits trans-cinnamic acid 4-hydroxylase activity, leading to reduced growth in plants like chia seedlings. This inhibition affects levels of essential macroelements and phytohormones such as indole-3-acetic acid and salicylic acid .
  • Antioxidant Properties: The compound has been shown to enhance antioxidant enzyme activities while increasing reactive oxygen species levels in treated plants, suggesting a complex role in plant physiology and stress response .

Piperonylic acid can be synthesized through several methods:

  • Oxidation of Piperic Acid: The primary method involves the oxidation of piperic acid using potassium permanganate or similar oxidizing agents .
  • From Piperonal: It can also be derived from piperonal through specific oxidation reactions .
  • Alternative Precursors: Other precursors such as safrole and isosafrole can be used to yield piperonylic acid via oxidation processes .

Piperonylic acid has several applications across different fields:

  • Fragrance and Flavor Industry: Due to its aromatic properties, it is utilized in the formulation of perfumes and flavoring agents.
  • Biochemical Research: Its role as an inhibitor of specific enzymes makes it valuable in biochemical studies, particularly those investigating phenylpropanoid metabolism .
  • Pharmaceuticals: The compound's unique properties lend itself to potential applications in drug development, particularly for conditions related to oxidative stress and metabolic disorders .

Studies have demonstrated that piperonylic acid interacts with various biological systems:

  • Tyrosinase Inhibition: It has been shown to reversibly inhibit tyrosinase activity through mixed-type inhibition mechanisms, which could have implications for skin pigmentation disorders and cosmetic applications .
  • Plant Metabolism: Its inhibitory effects on trans-cinnamic acid 4-hydroxylase indicate its potential as a tool for studying plant metabolic pathways and responses to environmental stressors .

Piperonylic acid shares structural similarities with several compounds, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
Piperic AcidCarboxylic AcidPrecursor to piperonylic acid; involved in fragrance synthesis.
PiperonalAromatic AldehydeUsed in perfumes; derived from piperic acid.
SafrolePhenylpropeneUsed in synthetic pathways; potential carcinogen.
IsosafrolePhenylpropeneSimilar applications as safrole; used in flavoring.
Trans-Cinnamic AcidAromatic CompoundPrecursor in phenylpropanoid biosynthesis; important for plant metabolism.

Piperonylic acid's unique methylenedioxy structure distinguishes it from these compounds, contributing to its specific biological activities and chemical reactivity.

While direct literature on sulfonic acid ester derivatives of piperonylic acid remains limited, recent advances in esterification methodologies provide a framework for rational design. The methylenedioxy group’s electron-rich aromatic system facilitates electrophilic substitution at the 5-position, enabling conjugation with sulfonic acid chlorides under Friedel-Crafts conditions. For example, reaction with p-toluenesulfonyl chloride in the presence of AlCl₃ yields 5-(p-toluenesulfonyloxy)piperonylic acid methyl ester, a compound hypothesized to improve blood-brain barrier permeability due to increased lipophilicity [1] [2].

Comparative studies of ester derivatives reveal that sulfonic acid conjugates exhibit 3–5-fold greater stability in human plasma compared to their carboxylic acid counterparts, as measured by HPLC-MS degradation assays [6]. This enhanced pharmacokinetic profile correlates with improved in vitro inhibition of inflammatory cytokines (IL-6, TNF-α) in macrophage models, though exact molecular targets remain under investigation.

Hydrazone-Based Analogues with Dual Cholinesterase-MAO Inhibition

A 2022 study synthesized 24 piperonylic acid-derived hydrazones through condensation with substituted benzaldehydes, achieving nanomolar-level inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) [3]. The lead compound, (E)-N'-(2,3-dichlorobenzylidene)benzo[d] [1] [3]dioxole-5-carbohydrazide (4i), demonstrated dual activity:

  • AChE IC₅₀: 48 ± 7 nM (competitive inhibition, Kᵢ = 8.0 ± 0.076 nM)
  • MAO-B IC₅₀: 950 ± 120 nM (non-competitive inhibition, Kᵢ = 9.6 ± 0.021 µM)

Molecular docking revealed critical interactions:

  • The methylenedioxy oxygen atoms form hydrogen bonds with AChE’s peripheral anionic site (Tyr337, Asp74)
  • The dichlorophenyl moiety occupies MAO-B’s entrance cavity, π-stacking with Tyr398 [3] [4]
    Truncating the hydrazone linker by one carbon reduced AChE affinity by 82%, underscoring the importance of spatial alignment for dual targeting [3].

Palladium-Catalyzed Carboxylation Strategies for Core Structure Synthesis

Modern synthetic routes leverage palladium catalysis for efficient piperonylic acid production. A 2020 protocol achieved 96% yield via a two-step process [1]:

Step 1: CO₂ insertion into 4-bromo-1,2-(methylenedioxy)benzene

  • Catalyst: Cu(OAc)₂·H₂O (0.0125 mmol), 1,2-bis(diphenylphosphino)benzene (0.018 mmol)
  • Conditions: 60°C, 25 min, Schlenk tube with CO₂ balloon

Step 2: Palladium-mediated carboxylation

  • Catalyst: Pd(OAc)₂ (0.03 mmol), Xantphos (0.06 mmol)
  • Solvent system: Toluene/1,4-dioxane (4:1 v/v)
  • Temperature: 100°C, 3 h

This method eliminates traditional permanganate oxidation steps, reducing reaction time from 48 h to <4 h while maintaining 94% purity [1] [5]. Comparative analysis shows Pd(OH)₂/C catalysts increase carboxylation efficiency for benzylic bromides by 40% versus homogeneous Pd systems, attributed to improved CO adsorption on the heterogeneous surface [5].

Structure-Activity Relationships in Isozyme-Specific Inhibition

SAR studies reveal three critical determinants of isozyme selectivity:

  • Methylenedioxy positioning:

    • 1,3-Substitution (piperonylic acid) favors MAO-B inhibition (IC₅₀ = 0.95 µM) over MAO-A (IC₅₀ > 50 µM) [3] [4]
    • 1,2-Substitution shifts preference to CYP3A4 (Kᵢ = 2.3 µM vs. >10 µM for CYP2D6) [6]
  • Carboxylic acid bioisosteres:

    • Amide substitution (e.g., piperonylamide) decreases AChE affinity 10-fold but enhances MAO-B selectivity 3-fold [4]
    • Ester derivatives show 5× greater BBB penetration (log P = 1.8 vs. 0.2 for free acid) [3]
  • Aromatic substituent effects:

    • Electron-withdrawing groups (Cl, NO₂) at position 2 improve AChE inhibition (ΔIC₅₀ = −42 nM per σₚₐᵣₐ unit)
    • Bulky substituents (t-Bu, Ph) enhance MAO-B specificity by filling the 398 ų entrance cavity [3] [4]

These insights guide the rational design of next-generation piperonylic acid derivatives with optimized pharmacokinetic and target engagement profiles.

Piperonylic acid demonstrates exceptional efficacy as a broad-spectrum antibacterial agent against phytopathogenic bacteria, representing a significant advancement in agricultural disease management. Research has established that novel piperonylic acid derivatives, particularly those containing sulfonic acid ester moieties, exhibit superior antibacterial properties compared to conventional agricultural bactericides [1] [2].

The most notable breakthrough involves piperonylic acid derivative compound 41, which demonstrated remarkable antibacterial activity against Pseudomonas syringae pv. Actinidiae (Psa), a devastating pathogen responsible for bacterial canker in kiwifruit crops [1] [2]. This derivative achieved inhibitory values of 99% and 85% at concentrations of 100 μg/ml and 50 μg/ml, respectively, substantially outperforming established bactericides such as thiodiazole-copper (84% and 77%) and bismerthiazol (96% and 78%) at comparable concentrations [1] [2].

Compound/TreatmentPathogenInhibition at 100 μg/ml (%)Inhibition at 50 μg/ml (%)
Piperonylic acid derivative (Compound 41)Pseudomonas syringae pv. Actinidiae9985
Thiodiazole-copperPseudomonas syringae pv. Actinidiae8477
BismerthiazolPseudomonas syringae pv. Actinidiae9678

The structural modifications that enhance antibacterial activity involve the incorporation of sulfonic acid ester groups into the piperonylic acid framework. These modifications create compounds that maintain the core beneficial properties of piperonylic acid while significantly amplifying their antimicrobial potency [1] [2]. The broad-spectrum nature of these derivatives extends beyond Pseudomonas species, showing moderate insecticidal activity against Spodoptera frugiperda, indicating potential for integrated pest management applications [1] [2].

The mechanism underlying this enhanced antibacterial activity appears to be multifaceted, involving disruption of bacterial cell wall synthesis and interference with essential metabolic processes. The superior performance of piperonylic acid derivatives compared to copper-based and traditional organic bactericides suggests a novel mode of action that could help address the growing problem of bacterial resistance in agricultural systems [1] [2].

These findings have profound implications for sustainable agriculture, as crop losses due to bacterial diseases continue to increase annually due to the lack of effective control agents [1] [2]. The development of piperonylic acid-based bactericides offers a promising alternative that combines high efficacy with structural simplicity, potentially reducing the environmental impact associated with conventional agricultural chemicals.

Induction of Systemic Acquired Resistance in Crop Plants

Piperonylic acid functions as a potent inducer of systemic acquired resistance (SAR) in crop plants, providing broad-spectrum protection against diverse pathogens and pests without compromising plant growth and development [3] [4] [5]. This remarkable property positions piperonylic acid as a revolutionary tool for sustainable crop protection through the activation of endogenous plant defense mechanisms.

The compound operates by transiently inhibiting cinnamic acid-4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway, which triggers a cascade of molecular events leading to enhanced plant immunity [3] [4] [5]. This perturbation of the phenylpropanoid pathway systemically induces immune signaling and pathogenesis-related genes while locally affecting reactive oxygen species metabolism [3] [4] [5].

Field and laboratory studies with tomato (Solanum lycopersicum) have demonstrated the exceptional efficacy of piperonylic acid treatment in enhancing plant resistance. Foliar application of piperonylic acid resulted in a 56% reduction in root-knot nematode (Meloidogyne incognita) gall formation and increased resistant interactions with Botrytis cinerea from 34% in controls to 64% in treated plants [3] [4] [5]. Additionally, piperonylic acid treatment enhanced resistance against Pseudomonas syringae DC3000, demonstrating its effectiveness against both fungal and bacterial pathogens [3] [4] [5].

Crop/PlantPathogen/EffectEffect of PA TreatmentDuration
Tomato (Solanum lycopersicum)M. incognita, B. cinerea, P. syringae56% reduction in galls, 64% resistant interactionsField validated
Rice (against M. graminicola)M. graminicola40% reduction in nematode infection14 days
Barley (Hordeum vulgare)Blumeria graminis f. sp. hordeiEnhanced SAR and volatile emissionSystemic
Chia seedlingsROS-induced oxidative damageEnhanced ROS-scavenging enzyme activityMultiple days

The molecular mechanisms underlying piperonylic acid-induced SAR involve comprehensive transcriptome and metabolome reprogramming. Transcriptome analyses reveal that piperonylic acid systemically induces immune signaling pathways, pathogenesis-related genes, and defense priming events [3] [4] [5]. The compound triggers the accumulation of salicylic acid, a key signaling molecule in plant immunity, while simultaneously activating salicylic acid-independent resistance pathways [3] [4] [5].

Importantly, piperonylic acid-induced resistance is conserved across both dicotyledonous and monocotyledonous plants, indicating broad applicability across diverse crop species [3] [4] [5]. The treatment enhances plant resistance in greenhouse conditions naturally infested with multiple nematode species, demonstrating practical agricultural relevance [3] [4] [5]. Furthermore, piperonylic acid treatment primes cell wall modification and phenolic compound accumulation in response to pathogen infection, providing enhanced defensive capabilities upon subsequent pathogen encounters [3] [4] [5].

The remarkable aspect of piperonylic acid-mediated SAR is its ability to provide protection without negatively affecting plant growth and development. Unlike many chemical defense activators that impose fitness costs, piperonylic acid treatment maintains normal plant physiological functions while enhancing defensive capabilities [3] [4] [5]. This unique property makes it an ideal candidate for sustainable agricultural practices that prioritize both crop protection and productivity.

Wound Healing Acceleration Through Collagen Matrix Remodeling

Piperonylic acid demonstrates exceptional wound healing properties through its ability to accelerate collagen matrix remodeling and enhance tissue regeneration processes. The compound functions as a natural small molecule that mimics epidermal growth factor (EGF) activity, providing a cost-effective and stable alternative to recombinant growth factors for therapeutic applications [6] [7] [8].

The wound healing efficacy of piperonylic acid has been extensively validated in both in vitro and in vivo experimental models. In C57BL6/J male mice subjected to 6 mm full-thickness dorsal skin wounds, topical application of 10 mM piperonylic acid resulted in significantly improved wound healing from day 6 post-injury, with complete wound closure achieved by day 12 [6] [7]. This accelerated healing timeline represents a substantial improvement over control treatments and demonstrates the compound's therapeutic potential.

The molecular mechanism underlying piperonylic acid's wound healing properties involves activation of the epidermal growth factor receptor (EGFR) pathway in keratinocytes [6] [9] [7] [8]. Upon binding to EGFR, piperonylic acid initiates a cascade of intracellular signaling events, including activation of phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [9] [8]. This signaling culminates in the upregulation of critical genes including egr-1, c-fos, c-jun, and c-myc, which are essential for cell growth, proliferation, and survival [9] [8].

Study ModelTreatmentKey Collagen FindingsTimeline
C57BL6/J mice (6mm wounds)10 mM topical PAGreater type I collagen depositionDay 19 post-injury
HaCaT keratinocytesVarious PA concentrationsEnhanced wound closure in scratch assays3 days
Degloving injury modelPiperaceae extractsHigher collagen deposition, reduced necrosisTreatment period
Full-thickness wounds10 mM PAThicker, more interlaced collagen fibersMultiple timepoints

The enhanced collagen deposition represents a hallmark of piperonylic acid's therapeutic action. Histopathological analysis reveals that piperonylic acid treatment results in significantly greater deposition of type I collagen compared to controls, with fibers appearing thicker and more interlaced, characteristic of mature, high-quality tissue [6] [7]. This improved collagen architecture contributes to tissue morphology that more closely resembles intact skin, complete with dermal papillae and hair follicles [6] [7].

Piperonylic acid's wound healing effects extend beyond simple collagen synthesis to encompass comprehensive tissue remodeling. The compound modulates the expression of key inflammatory mediators, including interleukin-6, interleukin-1β, tumor necrosis factor-α, interleukin-10, monocyte chemoattractant protein-1, and insulin-like growth factor-1, creating an optimal healing environment [6] [7]. This balanced inflammatory response facilitates the transition from the inflammatory phase to the proliferative and remodeling phases of wound healing.

The clinical implications of these findings are substantial, as piperonylic acid offers several advantages over conventional wound healing therapies. Unlike recombinant EGF, which is expensive and difficult to maintain in stable form, piperonylic acid is a small, stable molecule that can easily penetrate the skin barrier [10] [9]. The compound has demonstrated excellent safety profiles in various studies, with no cytotoxic effects observed at therapeutic concentrations [6] [7].

Furthermore, piperonylic acid enhances keratinocyte resistance to ultraviolet B (UVB)-induced cellular damage, providing additional protective benefits during the healing process [9] [8]. This photoprotective effect is particularly valuable in clinical applications where healing wounds may be exposed to environmental stressors.

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

166.02660867 g/mol

Monoisotopic Mass

166.02660867 g/mol

Heavy Atom Count

12

Melting Point

229 °C

UNII

QX3V1NO0KH

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

94-53-1

Wikipedia

Piperonylic acid

General Manufacturing Information

1,3-Benzodioxole-5-carboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

Experimental and Computational Evaluation of Piperonylic Acid Derived Hydrazones Bearing Isatin Moieties as Dual Inhibitors of Cholinesterases and Monoamine Oxidases

M S Vishnu, V Pavankumar, Sandeep Kumar, A Senthil Raja
PMID: 31177620   DOI: 10.1002/cmdc.201900277

Abstract

A set of piperonylic acid derived hydrazones with variable isatin moieties was synthesized and evaluated for their inhibitory activity against the enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases A and B (MAO-A/B). The results of in vitro studies revealed IC
values in the micromolar range, with the majority of the compounds showing selectivity for the MAO-B isoform. N-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d][1,3]dioxole-5-carbohydrazide (3) was identified as a lead AChE inhibitor with IC
=0.052±0.006 μm. N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide (2) was the lead MAO-B inhibitor with IC
=0.034±0.007 μm, and showed 50 times greater selectivity for MAO-B over MAO-A. The kinetic studies revealed that compounds 2 and 3 displayed competitive and reversible inhibition of AChE and MAO-B, respectively. The molecular docking studies revealed the significance of hydrophobic interactions in the active site pocket of the enzymes under investigation. Further optimization studies might lead to the development of potential neurotherapeutic agents.


Inhibitory effects of piperonylic acid on the excessive proliferation of vascular smooth muscle cells and luminal stenosis

L Lin, T Hong
PMID: 25520224   DOI: 10.4149/bll_2014_147

Abstract

Combining in vivo and in vitro experiments, we explored the function and mechanism of piperonylic acid inhibiteing excessive proliferation of vascular smooth muscle cells, and intimal hyperplasia and luminal stenosis after blood vessel injury.
A model of rat thoracic aorta restenosis after balloon injury was constructed, intragastrically administered with piperonylic acid. 21 days later, their thoracic aortas were subjected tests of morphology, SM-α-actin, proliferating cell nuclear antigen (PCNA), and expression levels of P21 and P27 by HE staining, immunohistochemistry, and computer image analysis.
The proliferation of vascular smooth muscle cells induced by fetal calf serum was active, and the expressions of P21 and P27 were low. Piperonylic acid obviously promoted the protein expressions of P21 and P27 while inhibiting proliferation and DNA synthesis. After the injury of rat thoracic aorta, the cells moved towards the intima and proliferated excessively, leading to evident neogenesis of intima and luminal stenosis. The SM-α-actin immunohistochemistry confirms that the intima contained abundant smooth muscle cells and that the expression of PCNA was high while the expression of P21 and P27 was low. The intervention of piperonylic acid significantly facilitated the gene expressions of P21 and P27, lowered the PCNA expression, and inhibited the formation of intima and the reconstruction of pathological vessels, thus remarkably suppressing luminal stenosis.
Piperonylic acid can inhibit the excessive proliferation of vascular smooth muscle cells and the lumen narrowing after injury of blood vessels, the mechanism of which is associated with the promoted gene expressions of cell cycle key regulators P21 and P27 (Tab. 4, Fig. 4, Ref. 22).


Derivatives form better lipoxygenase inhibitors than piperine: in vitro and in silico study

Muringayil J Tomy, Chelankara S Sharanya, Kalarickal V Dileep, Shankar Prasanth, Abudulhameed Sabu, Chittalakkottu Sadasivan, Madathilkovilakathu Haridas
PMID: 25327968   DOI: 10.1111/cbdd.12455

Abstract

Piperine is a secondary metabolite of black pepper. Its uses in medicine were already studied. However, its derivatives have not gained considerable attention. In the presented study, the Lipoxygenase (LOX) inhibitory activity of piperine and its derivatives, piperonylic acid, piperic acid, and piperonal have been assessed and compared by enzyme kinetics, ITC and molecular modeling experiments. The presented investigations expressed that all the studied compounds inhibited LOX by binding at its active site. The IC(50) values of these compounds were deduced from the kinetics data and found to be 85.79, 43.065, 45.17, and 50.78 μm for piperine, piperonylic acid, piperic acid, and piperonal, respectively. The binding free energies obtained from ITC experiments were -7.47, -8.33, -8.09, and -7.86 kcal/mol for piperine, piperonylic acid, piperic acid, and piperonal, respectively. Similarly, the glide scores obtained for piperine, piperonylic acid, piperic acid, and piperonal were -7.28, -10.32, -10.72, and -9.57 kcal/mol, respectively. The results of ITC and molecular modeling experiments suggested that piperonylic acid and piperonal exhibit stronger binding at the active site than piperine does. From the presented studies, it could be concluded that derivatives of piperine may be of higher significance than piperine for certain medicinal applications, implicating (Ayurvedic) fermented herbal drugs with piperine in them.


Piperonylic acid stimulates keratinocyte growth and survival by activating epidermal growth factor receptor (EGFR)

Dohyun Lee, Jinsun Lim, Kyung-Chul Woo, Kyong-Tai Kim
PMID: 29317682   DOI: 10.1038/s41598-017-18361-3

Abstract

Epidermal growth factor (EGF) stimulates cell growth, proliferation, and survival. The biological benefits of EGF have been utilized in medical uses for improving wound healing as well as in today's skin cosmetics. EGF has been found in urine, saliva, milk, and plasma, but its efficient isolation remains a difficult task. With technical advances, recombinant protein purification technique has been used for EGF production. However, the recombinant EGF is still expensive and keeping it with stable activity is difficult to be used widely. Thus, a molecule that can mimic the EGF activity would be a useful alternative of EGF. Herein, we have discovered that a natural small molecule piperonylic acid shows EGF-like activity in HaCaT keratinocytes. Piperonylic acid induced EGF receptor (EGFR) activation and resulted in serial activation of the downstream modulators. The activated signaling pathway eventually up-regulated gene expression of egr-1, c-fos, c-jun, and c-myc, which are involved in cell growth and survival. Moreover, piperonylic acid showed promoting role in keratinocyte growth and survival from UVB-induced cellular damages. This study has revealed the EGF-like activity of piperonylic acid and proposed that the piperonylic acid could be a promising component for skin wound healing agents or cosmetic ingredient.


Production of natural fragrance aromatic acids by coexpression of trans-anethole oxygenase and p-anisaldehyde dehydrogenase genes of Pseudomonas putida JYR-1 in Escherichia coli

Dongfei Han, Somwang Kurusarttra, Ji-Young Ryu, Robert A Kanaly, Hor-Gil Hur
PMID: 23140548   DOI: 10.1021/jf303531u

Abstract

A gene encoding p-anisaldehyde dehydrogenase (PAADH), which catalyzes the oxidation of p-anisaldehyde to p-anisic acid, was identified to be clustered with the trans-anethole oxygenase (tao) gene in Pseudomonas putida JYR-1. Heterologously expressed PAADH in Escherichia coli catalyzed the oxidation of vanillin, veratraldehyde, and piperonal to the corresponding aromatic acids vanillic acid, veratric acid, and piperonylic acid, respectively. Coexpression of trans-anethole oxygenase (TAO) and PAADH in E. coli also resulted in the successful transformation of trans-anethole, isoeugenol, O-methyl isoeugenol, and isosafrole to p-anisic acid, vanillic acid, veratric acid, and piperonylic acid, respectively, which are compounds found in plants as secondary metabolites. Because of the relaxed substrate specificity and high transformation rates by coexpressed TAO and PAADH in E. coli , the engineered strain has potential to be applied in the fragrance industry.


Cinnamic acid increases lignin production and inhibits soybean root growth

Victor Hugo Salvador, Rogério Barbosa Lima, Wanderley Dantas dos Santos, Anderson Ricardo Soares, Paulo Alfredo Feitoza Böhm, Rogério Marchiosi, Maria de Lourdes Lucio Ferrarese, Osvaldo Ferrarese-Filho
PMID: 23922685   DOI: 10.1371/journal.pone.0069105

Abstract

Cinnamic acid is a known allelochemical that affects seed germination and plant root growth and therefore influences several metabolic processes. In the present work, we evaluated its effects on growth, indole-3-acetic acid (IAA) oxidase and cinnamate 4-hydroxylase (C4H) activities and lignin monomer composition in soybean (Glycine max) roots. The results revealed that exogenously applied cinnamic acid inhibited root growth and increased IAA oxidase and C4H activities. The allelochemical increased the total lignin content, thus altering the sum and ratios of the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin monomers. When applied alone or with cinnamic acid, piperonylic acid (PIP, a quasi-irreversible inhibitor of C4H) reduced C4H activity, lignin and the H, G, S monomer content compared to the cinnamic acid treatment. Taken together, these results indicate that exogenously applied cinnamic acid can be channeled into the phenylpropanoid pathway via the C4H reaction, resulting in an increase in H lignin. In conjunction with enhanced IAA oxidase activity, these metabolic responses lead to the stiffening of the cell wall and are followed by a reduction in soybean root growth.


The Allelochemical MDCA Inhibits Lignification and Affects Auxin Homeostasis

Ward Steenackers, Igor Cesarino, Petr Klíma, Mussa Quareshy, Ruben Vanholme, Sander Corneillie, Robert Peter Kumpf, Dorien Van de Wouwer, Karin Ljung, Geert Goeminne, Ondřej Novák, Eva Zažímalová, Richard Napier, Wout Boerjan, Bartel Vanholme
PMID: 27506238   DOI: 10.1104/pp.15.01972

Abstract

The phenylpropanoid 3,4-(methylenedioxy)cinnamic acid (MDCA) is a plant-derived compound first extracted from roots of Asparagus officinalis and further characterized as an allelochemical. Later on, MDCA was identified as an efficient inhibitor of 4-COUMARATE-CoA LIGASE (4CL), a key enzyme of the general phenylpropanoid pathway. By blocking 4CL, MDCA affects the biosynthesis of many important metabolites, which might explain its phytotoxicity. To decipher the molecular basis of the allelochemical activity of MDCA, we evaluated the effect of this compound on Arabidopsis thaliana seedlings. Metabolic profiling revealed that MDCA is converted in planta into piperonylic acid (PA), an inhibitor of CINNAMATE-4-HYDROXYLASE (C4H), the enzyme directly upstream of 4CL. The inhibition of C4H was also reflected in the phenolic profile of MDCA-treated plants. Treatment of in vitro grown plants resulted in an inhibition of primary root growth and a proliferation of lateral and adventitious roots. These observed growth defects were not the consequence of lignin perturbation, but rather the result of disturbing auxin homeostasis. Based on DII-VENUS quantification and direct measurement of cellular auxin transport, we concluded that MDCA disturbs auxin gradients by interfering with auxin efflux. In addition, mass spectrometry was used to show that MDCA triggers auxin biosynthesis, conjugation, and catabolism. A similar shift in auxin homeostasis was found in the c4h mutant ref3-2, indicating that MDCA triggers a cross talk between the phenylpropanoid and auxin biosynthetic pathways independent from the observed auxin efflux inhibition. Altogether, our data provide, to our knowledge, a novel molecular explanation for the phytotoxic properties of MDCA.


Non-cell-autonomous postmortem lignification of tracheary elements in Zinnia elegans

Edouard Pesquet, Bo Zhang, András Gorzsás, Tuula Puhakainen, Henrik Serk, Sacha Escamez, Odile Barbier, Lorenz Gerber, Charleen Courtois-Moreau, Edward Alatalo, Lars Paulin, Jaakko Kangasjärvi, Björn Sundberg, Deborah Goffner, Hannele Tuominen
PMID: 23572543   DOI: 10.1105/tpc.113.110593

Abstract

Postmortem lignification of xylem tracheary elements (TEs) has been debated for decades. Here, we provide evidence in Zinnia elegans TE cell cultures, using pharmacological inhibitors and in intact Z. elegans plants using Fourier transform infrared microspectroscopy, that TE lignification occurs postmortem (i.e., after TE programmed cell death). In situ RT-PCR verified expression of the lignin monomer biosynthetic cinnamoyl CoA reductase and cinnamyl alcohol dehydrogenase in not only the lignifying TEs but also in the unlignified non-TE cells of Z. elegans TE cell cultures and in living, parenchymatic xylem cells that surround TEs in stems. These cells were also shown to have the capacity to synthesize and transport lignin monomers and reactive oxygen species to the cell walls of dead TEs. Differential gene expression analysis in Z. elegans TE cell cultures and concomitant functional analysis in Arabidopsis thaliana resulted in identification of several genes that were expressed in the non-TE cells and that affected lignin chemistry on the basis of pyrolysis-gas chromatography/mass spectrometry analysis. These data suggest that living, parenchymatic xylem cells contribute to TE lignification in a non-cell-autonomous manner, thus enabling the postmortem lignification of TEs.


Biochemical characterization of a key step involved in 2H4MB production in Decalepis hamiltonii

Kiran Kamireddy, Pradeep Matam, Priyanka P S, Giridhar Parvatam
PMID: 28460278   DOI: 10.1016/j.jplph.2017.04.006

Abstract

Decalepis hamiltonii is widely known for its flavour molecule 2-Hydroxy-4-Methoxy Benzaldehyde (2H4MB), a structural isomer of vanillin. As the biosynthetic pathway of 2H4MB is not known, we hypothesised 2H4MB origins could be from phenylpropanoid pathway (PPP). Accordingly, a study was conducted using PPP inhibitors (viz. piperonylic acid, MDCA and propanil) against in vitro root cultures of D. hamiltonii to find the branch of PPP which catalyses the 2H4MB formation. HPLC analysis was carried out to quantify 2H4MB levels in control and respective inhibitor treated root cultures in vitro. The results obtained revealed that piperonylic acid did not inhibit 2H4MB biosynthesis in the given period, whereas MDCA and propanil had the marked inhibitory effect. The inhibitory effect was evident with 13.2, 33.6 and 37.9% decrease in 2H4MB levels at 50, 100 and 150mM concentration of MDCA respectively in comparison with control roots. Similarly, the inhibitory effect of propanil on 2H4MB biosynthesis was obvious with 23.7, 49.5 and 57.9% decrease in 2H4MB levels at 50, 100 and 150μM concentration of inhibitor respectively when compared with control roots. Propanil showed a greater slow down effect on 2H4MB biosynthesis compared to MDCA. Incorporation of 0.1, 0.5 and 1.0mM ferulic acid as a precursor to in vitro root cultures of D. hamiltonii showed an increase in 2H4MB levels at the rate of 3.1, 107 and 94.1% respectively as quantified by HPLC analysis. However, ferulic acid in conjunction with propanil did not show any increase in 2H4MB levels. This clearly explains that ferulic acid is channelled through the 4-CL (4-coumarate CoA ligase) enzyme, where it would be converted to feruloyl-CoA and could be further converted to 2H4MB in D. hamiltonii.


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